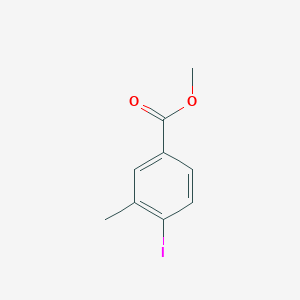

Methyl 4-Iodo-3-methylbenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSGWQGKCVQIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282850 | |

| Record name | Methyl 4-Iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-81-8 | |

| Record name | 5471-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-Iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5471-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Modern Synthesis

An In-Depth Technical Guide to Methyl 4-Iodo-3-methylbenzoate

This compound (CAS 5471-81-8) is a polysubstituted aromatic compound that has emerged as a pivotal building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of functional handles: a methyl ester amenable to hydrolysis and amidation, and a strategically placed iodo group that serves as a highly efficient linchpin for carbon-carbon bond formation.[2] The C-I bond is the weakest among the aryl halides, rendering it exceptionally reactive for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-derivatives, making it an indispensable tool for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. This compound is typically a white to light yellow or brown crystalline solid at room temperature.[2]

| Property | Value | Source(s) |

| CAS Number | 5471-81-8 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 59-62 °C | [2] |

| Boiling Point | ~299 °C at 760 mmHg | [2] |

| Density | ~1.7 g/cm³ | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents. |

-

¹H NMR: One would expect a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm and a singlet for the aromatic methyl group (-CH₃) around 2.4-2.5 ppm. The three aromatic protons would appear as complex multiplets or distinct signals in the 7.0-8.0 ppm region.

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~166 ppm), the carbons attached to iodine and the methyl group, and the other aromatic carbons, with chemical shifts influenced by the electronic effects of the substituents.

Strategic Synthesis of this compound

The synthesis of this compound can be approached via two primary retrosynthetic pathways: (A) Fischer esterification of the corresponding carboxylic acid, or (B) direct electrophilic iodination of the methyl m-toluate precursor. The choice of pathway often depends on the availability and cost of the starting materials.

Protocol 1: Synthesis via Electrophilic Aromatic Iodination

This method is often preferred due to the commercial availability of methyl 3-methylbenzoate. The key challenge is achieving regioselectivity. The methyl and methyl ester groups are both ortho-, para-directing; however, the ester group is deactivating while the methyl group is activating. The position para to the activating methyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic substitution. Using N-Iodosuccinimide (NIS) activated by a strong acid like trifluoroacetic acid (TFA) provides a potent electrophilic iodine source ("I⁺").[5][6]

Mechanism Rationale: Trifluoroacetic acid protonates the succinimide nitrogen of NIS, significantly increasing the electrophilicity of the iodine atom. This activated complex is then attacked by the electron-rich aromatic ring at the C4 position, proceeding through a standard electrophilic aromatic substitution mechanism to yield the desired product.[6][7]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate (1.0 equiv.). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv.) to the solution.

-

Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 0.2 to 1.0 equiv.) dropwise. The catalytic amount of acid is often sufficient for activated substrates.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling

The synthetic value of this compound is most profoundly realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond enables efficient C-C bond formation, providing access to a vast array of more complex molecules.[3]

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents and organic materials.[8][9]

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.[8]

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the iodide.[9]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]

Protocol 2: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[12]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.[12]

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes that are valuable in materials science and as precursors for pharmaceutical synthesis.[13]

Mechanism Rationale: The reaction features a dual catalytic cycle involving both palladium and copper(I).[14][15]

-

Palladium Cycle: Similar to the Suzuki coupling, this begins with the oxidative addition of this compound to the Pd(0) catalyst.[3]

-

Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine) to form a highly reactive copper(I) acetylide intermediate.[14]

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.[16]

-

Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product, regenerating the Pd(0) catalyst.[15]

Protocol 3: Typical Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%), and Copper(I) iodide (CuI, 1-2 mol%).[16]

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF, followed by an amine base like triethylamine (Et₃N, 2.0-3.0 equiv.).[16][17]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC. Aryl iodides are typically reactive enough to proceed at or near room temperature.[3]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Applications in Drug Discovery and Materials Science

The true value of an intermediate is defined by the final products it enables. While this compound itself has no direct therapeutic activity, the structural motifs it helps construct are of significant interest. Its isomer, Methyl 3-Iodo-4-methylbenzoate, is a known intermediate in the synthesis of Ponatinib, a tyrosine kinase inhibitor used in cancer therapy. This highlights the importance of this class of compounds in accessing complex pharmaceutical targets. The biaryl and aryl-alkyne structures produced from coupling reactions are prevalent in:

-

Medicinal Chemistry: As core scaffolds for enzyme inhibitors, receptor antagonists, and other bioactive molecules.

-

Materials Science: In the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and fluorescent molecular probes.

Safety and Handling

As a professional scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care.

-

Hazards: It is classified as causing skin and serious eye irritation. It may also be toxic if swallowed or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[2]

Conclusion

This compound is more than just a chemical on a shelf; it is a versatile and powerful tool for molecular construction. Its value lies in the strategic placement of an iodo group on a functionalized benzene ring, providing a reliable and highly reactive handle for palladium-catalyzed cross-coupling reactions. By understanding the principles of its synthesis and the mechanisms of its core reactions, researchers can effectively leverage this intermediate to build the complex molecules that drive innovation in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

-

ACS Publications | Organometallics. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

-

University Website. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

Sources

- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]

- 5. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Methyl 4-Iodo-3-methylbenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Synthetic Chemistry

This compound is a halogenated aromatic ester that has emerged as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of a reactive iodine substituent and a methyl ester functional group on a benzene ring. This arrangement provides a versatile platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of the iodo group, an excellent leaving group, renders the molecule highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceutical compounds. Furthermore, the methyl and ester moieties offer additional sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties to optimize its pharmacological profile. This guide provides an in-depth exploration of the physical and chemical properties of this compound, a detailed protocol for its synthesis and purification, and a discussion of its critical role in contemporary drug discovery, exemplified by its application in the synthesis of the tyrosine kinase inhibitor, Ponatinib.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| CAS Number | 5471-81-8 | [2] |

| Appearance | Cream to pale orange crystals or powder | [2] |

| Melting Point | 58-65 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in methanol | [3] |

| Sensitivity | Light sensitive |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 4-iodo-3-methylbenzoic acid, with methanol in the presence of an acid catalyst. This well-established reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Fischer Esterification of 4-Iodo-3-methylbenzoic Acid

Materials:

-

4-Iodo-3-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-3-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Solvent Selection: A mixture of hexanes and ethyl acetate is a suitable solvent system for the recrystallization of this compound.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold hexanes.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The Role of this compound in Drug Discovery: A Focus on Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate in drug discovery is primarily attributed to its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for oxidative addition to a low-valent palladium catalyst, the initial step in many cross-coupling catalytic cycles.

Causality Behind Experimental Choices in Cross-Coupling Reactions:

-

Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical for the success of the coupling reaction. Ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center and modulate its reactivity and selectivity. The choice of ligand depends on the specific coupling partners and the desired reaction outcome.

-

Base and Solvent: A base is typically required to facilitate the transmetalation step and to neutralize the acid generated during the reaction. The choice of base (e.g., carbonates, phosphates, or amines) and solvent can significantly influence the reaction rate and yield.

-

Reaction Conditions: Temperature and reaction time are optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving an aryl iodide such as this compound.

Sources

Methyl 4-Iodo-3-methylbenzoate: A Comprehensive Technical Guide to Melting Point Determination and its Significance in Drug Development

Introduction: Beyond a Simple Physical Constant

For the seasoned researcher and drug development professional, the melting point of a compound like Methyl 4-Iodo-3-methylbenzoate is far more than a mere physical characteristic to be noted in a lab book. It is a critical indicator of purity, identity, and crystalline structure, with profound implications for quality control, process development, and regulatory compliance in the pharmaceutical industry. This technical guide provides an in-depth exploration of the melting point of this compound, moving beyond the numerical value to elucidate the underlying principles, experimental best practices, and the strategic importance of this fundamental analytical technique.

This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents an excellent case study for understanding the rigorous application of melting point analysis. Its precise melting behavior is a direct reflection of the success of its synthesis and purification, and any deviation can signal the presence of impurities that could compromise the safety and efficacy of the final drug product.

Physicochemical Properties of this compound

A thorough understanding of the subject compound is the foundation of any robust analytical endeavor. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5471-81-8 | [2] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Melting Point | 59-62 °C | [2][3] |

| Appearance | Cream to pale orange crystals or powder | |

| Solubility | Slightly soluble in methanol | [2] |

The Theoretical Cornerstone: Melting Point and Purity

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[4] For a pure substance, this transition occurs over a narrow temperature range, often less than 1°C.[5] This sharp melting point is a consequence of the uniform energy required to overcome the consistent intermolecular forces within the crystal lattice.[4]

The presence of even small amounts of impurities disrupts this crystalline regularity.[6][7] This disruption leads to a phenomenon known as melting point depression , where the melting point of the impure substance is lower and the melting range is broader than that of the pure compound.[5][6][8] This principle is the bedrock of using melting point as a powerful tool for purity assessment in organic and pharmaceutical chemistry.[2][3][8][9][10]

Diagram: The Principle of Melting Point Depression

Caption: The introduction of impurities disrupts the crystal lattice of a pure compound, resulting in a lower and broader melting range.

A Self-Validating Protocol for Melting Point Determination

The following protocol for determining the melting point of this compound is designed to be a self-validating system, incorporating best practices to ensure accuracy and reproducibility. The standard method for pharmaceutical applications is the capillary method.[2]

Instrumentation and Materials

-

Melting point apparatus (digital or manual with a heating block)

-

Capillary tubes (thin-walled, one end sealed)

-

Certified reference standards for calibration (e.g., vanillin, acetanilide, caffeine)[11]

-

This compound sample (finely powdered and completely dry)

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

-

Watch glass

Step-by-Step Experimental Workflow

Part 1: Calibration of the Melting Point Apparatus

-

Rationale: To ensure the accuracy of the temperature readings, the apparatus must be calibrated against certified reference standards with known melting points.[12][13] This is a critical step for regulatory compliance.[14]

-

Procedure:

-

Select at least two reference standards with melting points that bracket the expected melting point of this compound (59-62°C). For instance, Vanillin (m.p. 81-83°C) and another standard with a lower melting point.

-

Prepare a capillary sample of each reference standard as described in Part 2.

-

Determine the melting point of each reference standard using the procedure outlined in Part 2.

-

Compare the observed melting points with the certified values. The apparatus is considered calibrated if the measured values are within the acceptable range specified for the reference standards.[13] If not, the instrument requires servicing and recalibration.

-

Part 2: Sample Preparation and Loading

-

Rationale: Proper sample preparation is crucial for obtaining a sharp and accurate melting point. The sample must be finely powdered to ensure uniform heat distribution and tightly packed to facilitate clear observation of the melting process.

-

Procedure:

-

Ensure the this compound sample is completely dry. Residual solvent will act as an impurity and depress the melting point.[15]

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.[13][16]

-

Part 3: Melting Point Measurement

-

Rationale: The heating rate significantly impacts the accuracy of the measurement. A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow heating rate of approximately 1-2°C per minute is recommended as the melting point is approached.[16][17]

-

Procedure:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (59-62°C), rapidly heat the block to about 10-15°C below the expected melting point.[16][17]

-

Decrease the heating rate to 1-2°C per minute.

-

Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be expressed as a range from the onset of melting to the clear point.

-

Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh capillary tube. At least two concordant measurements should be obtained.

-

Diagram: Experimental Workflow for Melting Point Determination

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. thinksrs.com [thinksrs.com]

- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 4. mt.com [mt.com]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. mt.com [mt.com]

- 7. ibchem.com [ibchem.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Melting point determination: Significance and symbolism [wisdomlib.org]

- 11. youtube.com [youtube.com]

- 12. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 13. thinksrs.com [thinksrs.com]

- 14. researchgate.net [researchgate.net]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pharmabeginers.com [pharmabeginers.com]

The Spectroscopic Signature of Methyl 4-Iodo-3-methylbenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-Iodo-3-methylbenzoate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic profile of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with an ester, a methyl group, and an iodine atom. This unique arrangement of substituents gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the ester and iodo groups, combined with the electron-donating character of the methyl group, creates a specific electronic environment that influences the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

The structural formula of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H (ortho to -COOCH₃) |

| ~7.6-7.8 | dd | 1H | Ar-H (para to -COOCH₃) |

| ~7.2-7.4 | d | 1H | Ar-H (meta to -COOCH₃) |

| ~3.9 | s | 3H | -COOCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Interpretation and Rationale:

-

Aromatic Protons: The three aromatic protons will appear as distinct signals due to their different electronic environments. The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded and appear at the lowest field. The other two protons will have chemical shifts influenced by both the iodo and methyl groups.

-

Ester Methyl Protons: The singlet at approximately 3.9 ppm is characteristic of the methyl ester protons.

-

Aromatic Methyl Protons: The singlet around 2.4 ppm corresponds to the protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

Experimental Protocol for ¹³C NMR:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired on a 100 MHz or higher field spectrometer. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~140 | Ar-C (ipso to -CH₃) |

| ~138 | Ar-C (ipso to -COOCH₃) |

| ~135 | Ar-C (para to -CH₃) |

| ~130 | Ar-C (ortho to -CH₃) |

| ~128 | Ar-C (meta to -CH₃) |

| ~95 | Ar-C (ipso to -I) |

| ~52 | -COOCH₃ |

| ~23 | Ar-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 166 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine atom (ipso-carbon) is expected to be significantly shielded due to the "heavy atom effect" of iodine. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

-

Methyl Carbons: The methyl carbon of the ester group will appear around 52 ppm, while the methyl carbon attached to the aromatic ring will be found at a more upfield position, typically around 23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The PubChem database indicates that an FTIR spectrum has been recorded for this compound[1].

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (-CH₃) |

| ~1720-1740 | C=O stretch | Ester |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250-1300 | C-O stretch | Ester |

| ~500-600 | C-I stretch | Aryl iodide |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-O Stretch: The C-O stretching vibration of the ester group will appear in the fingerprint region, typically around 1250-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1475 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like this compound, EI-MS is a common method.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₉H₉IO₂ = 276.07 g/mol )[1].

-

Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the iodine atom will also lead to characteristic isotopic patterns and potential fragmentation involving the loss of an iodine radical.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data of this compound provides a comprehensive and unambiguous means of its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for the complete elucidation of its molecular structure. The interpretations and predicted data presented in this guide are based on established principles of spectroscopy and data from closely related compounds. This information is invaluable for scientists working with this compound, ensuring the quality and integrity of their research and development activities.

References

-

PubChem. This compound. Available at: [Link]

-

Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available at: [Link]

-

PubChem. 3-Iodo-4-methylbenzoic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-Iodo-3-methylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-Iodo-3-methylbenzoate, a key intermediate in various synthetic applications. An understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control in the drug development pipeline. This document delineates the theoretical basis for the observed spectrum, provides a detailed protocol for data acquisition, and discusses potential spectral artifacts.

Molecular Structure and Predicted ¹H NMR Profile

This compound (C₉H₉IO₂) possesses a 1,2,4-trisubstituted benzene ring. The electronic environment of each proton on the aromatic ring is unique, leading to a distinct and predictable ¹H NMR spectrum. The substituents—a methyl group (-CH₃), an iodo group (-I), and a methyl ester group (-COOCH₃)—exert different electronic effects (inductive and resonance) that influence the chemical shifts of the aromatic protons.

-

-COOCH₃ (Methyl Ester): This is an electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).

-

-I (Iodo): Iodine is an electronegative atom and exhibits an electron-withdrawing inductive effect. However, it also has lone pairs that can participate in resonance, acting as a weak electron-donating group. Its overall effect is weakly deactivating.

-

-CH₃ (Methyl): This is an electron-donating group, which shields adjacent protons, causing them to resonate at a lower chemical shift (upfield).

These combined effects result in a well-resolved aromatic region that is characteristic of this substitution pattern.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Interpretation of Potential Impurities

The ¹H NMR spectrum is highly sensitive to the presence of impurities. Common impurities could include:

-

Starting Materials: If the synthesis is an esterification of 4-iodo-3-methylbenzoic acid, the presence of this starting material might be indicated by a broad singlet for the carboxylic acid proton (typically >10 ppm) and slight shifts in the aromatic signals.

-

Regioisomers: Isomeric impurities, such as Methyl 3-Iodo-4-methylbenzoate, would present a different set of aromatic signals with distinct splitting patterns and chemical shifts. [1][2]* Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) will show their characteristic peaks if not completely removed.

A thorough analysis of all peaks in the spectrum, including those with low integration values, is essential for a complete purity assessment.

References

-

Tiziani, S., Lodi, A., Ludwig, C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Available from: [Link]

-

Scribd. NMR Sample Preparation Guide. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. Methyl 3-iodo-4-methylbenzoate. National Institutes of Health. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

Sources

13C NMR analysis of Methyl 4-Iodo-3-methylbenzoate

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-Iodo-3-methylbenzoate

Foreword: The Narrative Power of Carbon Signals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the carbon skeleton of a molecule. Each carbon nucleus, depending on its electronic environment, resonates at a characteristic frequency, telling a story of bonding, substitution, and spatial arrangement.

This guide moves beyond a simple recitation of data for this compound. Instead, it serves as a comprehensive methodological walkthrough, grounded in first principles and practical expertise. We will explore not only what the ¹³C NMR spectrum reveals but why it appears as it does, and how we can confidently assign every signal to its corresponding carbon atom. This document is intended for the practicing researcher who requires both a theoretical understanding and a robust experimental framework for structural characterization.

The Subject Molecule: Deconstructing this compound

This compound is a substituted aromatic ester. Its structure presents a fascinating case for NMR analysis due to the varied electronic effects of its substituents: an electron-withdrawing carbomethoxy group (-COOCH₃), a weakly electron-donating methyl group (-CH₃), and a heavy, polarizable iodine atom (-I).

The molecule possesses nine chemically distinct carbon environments, meaning we anticipate observing nine unique signals in a standard proton-decoupled ¹³C NMR spectrum.

Figure 1. Chemical structure of this compound with IUPAC numbering.

Figure 1. Chemical structure of this compound with IUPAC numbering.

Before stepping into the laboratory, a foundational understanding of substituent effects allows us to predict the approximate chemical shifts (δ) for each carbon. This predictive exercise is crucial for an informed analysis of the resulting experimental data.[1]

| Carbon Atom | Type | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | Carbonyl | sp² | 165 - 168 | Typical range for ester carbonyls. Electron-withdrawing nature of the aromatic ring slightly deshields it.[2] |

| C1 | Aromatic (Quaternary) | sp² | 131 - 135 | Ipso-carbon attached to the ester group. Deshielded relative to benzene (128.5 ppm). |

| C2 | Aromatic (CH) | sp² | 128 - 132 | Ortho to the ester group, expected to be deshielded. |

| C3 | Aromatic (Quaternary) | sp² | 142 - 146 | Attached to the methyl group and ortho to the iodine. The combined deshielding effects place it significantly downfield. |

| C4 | Aromatic (Quaternary) | sp² | 94 - 98 | Ipso-carbon attached to iodine. The "heavy atom effect" of iodine causes strong shielding, shifting this signal significantly upfield. |

| C5 | Aromatic (CH) | sp² | 138 - 142 | Meta to the ester but ortho to the iodine, leading to a downfield shift. |

| C6 | Aromatic (CH) | sp² | 126 - 130 | Para to the iodine and meta to the methyl group. |

| -OC H₃ | Methyl | sp³ | 51 - 54 | Standard chemical shift for a methyl ester carbon.[2] |

| Ar-C H₃ | Methyl | sp³ | 22 - 26 | Typical range for a methyl group attached to an aromatic ring. |

The Protocol: A Foundation of Analytical Integrity

The quality of an NMR spectrum is a direct reflection of the quality of the sample. A meticulously prepared sample is a self-validating system; it minimizes artifacts and ensures that the resulting data is a true representation of the molecule. The following protocol is designed for robustness and reproducibility.

Experimental Workflow for Sample Preparation

The logical flow from a solid sample to a spectrometer-ready solution is critical. This process ensures the sample is homogeneous, free of particulates, and at an optimal concentration for ¹³C NMR, which is an inherently insensitive technique due to the low natural abundance of the ¹³C isotope (1.1%).[3]

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology

-

Material Quantity: For a standard 5 mm NMR tube, weigh out 50-100 mg of this compound.[4] While a good ¹H spectrum can be obtained with 5-25 mg, ¹³C NMR requires a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Solvent Choice: Use a deuterated solvent such as Chloroform-d (CDCl₃). The deuterium (²H) provides a lock signal for the spectrometer to maintain magnetic field stability, and its lack of ¹H protons ensures it does not produce overwhelming solvent signals in a proton spectrum. Add approximately 0.6 mL of the solvent to the sample in a small vial.

-

Internal Standard: Add a single drop of CDCl₃ containing tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons (and 4 equivalent carbons) produce a sharp, single resonance which is defined as 0.0 ppm, serving as a universal reference point.[4]

-

Dissolution & Filtration: Vortex the vial until the sample is fully dissolved. To ensure magnetic field homogeneity, the final solution must be free of any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[5]

-

Final Preparation: Cap the NMR tube securely, and gently invert it several times to ensure the solution is homogeneous. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before placing it in the spectrometer.

Acquiring and Interpreting the Data: From Signal to Structure

With a pristine sample, we can proceed to data acquisition. A standard analysis involves a suite of experiments designed to build a complete picture of the carbon framework.

The Standard ¹³C{¹H} Experiment

The foundational experiment is a proton-decoupled ¹³C spectrum. In this experiment, broadband irradiation of the proton frequencies removes all ¹H-¹³C coupling, causing every unique carbon signal to appear as a sharp singlet. This simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Expected ¹³C Spectrum: Based on our predictions, we would expect to see nine singlets. The challenge lies in assigning each singlet to a specific carbon atom. While our predictions provide a strong starting point, unambiguous assignment requires more advanced techniques.

Unambiguous Assignment via Advanced NMR

To resolve any ambiguity, particularly among the closely spaced aromatic CH signals, we employ a series of experiments that reveal the number of attached protons and long-range connectivity. The logical workflow for this assignment process is crucial for a definitive structural proof.

Sources

- 1. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-Iodo-3-methylbenzoate

The Molecular Landscape: Structural and Vibrational Rationale

Methyl 4-Iodo-3-methylbenzoate is a multifaceted molecule presenting several key functional groups, each with distinct vibrational modes that are detectable by FT-IR spectroscopy. A foundational understanding of this structure is the first step in a robust spectral interpretation.

The key structural components are:

-

Aromatic Ester Group: The methyl ester (-COOCH₃) attached to the benzene ring is a dominant feature. The carbonyl (C=O) bond and the two C-O single bonds give rise to very strong, characteristic absorptions. The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester.[1][2]

-

Trisubstituted Aromatic Ring: The benzene ring is substituted at positions 1, 3, and 4. This specific substitution pattern profoundly influences the aromatic C-H stretching and, most diagnostically, the C-H out-of-plane bending vibrations in the fingerprint region.[3][4]

-

Aliphatic Methyl Groups: The molecule contains two methyl groups: one directly attached to the aromatic ring (from the toluate moiety) and one in the ester functional group. These give rise to characteristic aliphatic C-H stretching and bending vibrations.[5]

-

Carbon-Iodine Bond: The C-I bond is the heaviest single bond in the molecule, and its stretching vibration is expected at a very low wavenumber, often near the limit of standard mid-IR spectrometers.[6][7]

The interplay of these groups, including electronic effects (resonance and induction) and steric factors, results in a unique spectral "fingerprint" that allows for unambiguous identification and quality assessment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of any spectral analysis rests on the quality of the initial data acquisition. For a solid sample like this compound, which has a melting point of 59-62°C, Attenuated Total Reflectance (ATR) is the preferred method due to its speed and minimal sample preparation.[8]

Protocol: FT-IR Spectrum Acquisition via ATR

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory (e.g., with a diamond crystal) are clean. Use a solvent appropriate for organic compounds, such as isopropanol or acetone, to wipe the crystal surface, followed by a final wipe with a dry, lint-free cloth.

-

Background Collection: With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure. Record a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This crucial step digitally subtracts absorptions from atmospheric CO₂ and H₂O, as well as any intrinsic signals from the ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to make firm and uniform contact between the sample and the crystal. Consistent pressure is vital for reproducibility and achieving a high-quality spectrum with good signal-to-noise ratio.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

This self-validating protocol ensures that the collected spectrum is a true representation of the sample, free from common artifacts.

Deconstructing the Spectrum: A Region-by-Region Analysis

The FT-IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information.

C-H Stretching Region (3100 - 2850 cm⁻¹)

-

Aromatic C-H Stretches (3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[3][9] Their presence is a clear indicator of the aromatic system.

-

Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): Sharp peaks appearing just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl (-CH₃) groups.[5][10]

Carbonyl and Aromatic Double Bond Region (1750 - 1450 cm⁻¹)

-

C=O Stretch (ca. 1730 - 1715 cm⁻¹): The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the aromatic ester.[1] Its position is lower than a typical saturated ester (1755-1735 cm⁻¹) due to the delocalization of electrons between the benzene ring and the C=O group (conjugation).[1][2]

-

Aromatic C=C Stretches (ca. 1600 - 1450 cm⁻¹): A series of two to four sharp bands of medium to strong intensity arise from the C=C stretching vibrations within the benzene ring.[11][12] Common absorptions are seen near 1600 cm⁻¹ and 1500 cm⁻¹.

The Fingerprint Region (< 1500 cm⁻¹): The Key to Unambiguous Identification

This region contains a wealth of complex, overlapping absorptions that are unique to the molecule.

-

Ester C-O Stretches (1300 - 1100 cm⁻¹): Aromatic esters display two strong and characteristic C-O stretching bands.[1][13]

-

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 700 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the ring's substitution pattern.[4] For the 1,2,4-trisubstituted pattern of this compound, strong bands are expected in the 880-800 cm⁻¹ range.[14][15]

-

C-I Stretch (< 600 cm⁻¹): The carbon-iodine stretching vibration is expected to appear as a medium to strong band around 500 cm⁻¹.[6][7] This absorption may be at the low-frequency limit of or outside the range of a standard mid-IR instrument.

Data Summary Table

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Structural Component |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | -CH₃ Groups |

| Ester C=O Stretch (Conjugated) | 1730 - 1715 | Very Strong | Aromatic Ester |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong | Benzene Ring |

| Aliphatic C-H Bend | 1470 - 1350 | Medium | -CH₃ Groups |

| Asymmetric C-C-O Stretch | 1310 - 1250 | Strong | Ester Linkage |

| Symmetric O-C-C Stretch | 1130 - 1100 | Strong | Ester Linkage |

| Aromatic C-H Out-of-Plane Bend | 880 - 800 | Strong | 1,2,4-Trisubstituted Ring |

| C-I Stretch | ~500 | Medium to Strong | Aryl Iodide |

Workflow and Visualization

A systematic approach is essential for interpreting an FT-IR spectrum and confirming the identity of this compound. The following workflow outlines this logical process.

Caption: Logical workflow for the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification and quality control of this compound. By understanding the direct correlation between the molecule's constituent parts—the aromatic ester, the specific trisubstitution pattern of the ring, the methyl groups, and the carbon-iodine bond—and their corresponding vibrational frequencies, a researcher can confidently interpret the spectrum. The combination of a strong conjugated carbonyl absorption around 1720 cm⁻¹, characteristic dual C-O stretches in the 1300-1100 cm⁻¹ range, and diagnostic out-of-plane C-H bending bands confirms the molecule's identity with high certainty. This guide provides the foundational expertise and a validated workflow to empower scientists in their analytical endeavors.

References

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of substituted benzenes. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

-

Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Insubria University. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Autechaux. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. FTIR [terpconnect.umd.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. nbinno.com [nbinno.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. allscientificjournal.com [allscientificjournal.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 4-Iodo-3-methylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-iodo-3-methylbenzoate is a key substituted aromatic halide, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility as an intermediate is well-established in the creation of targeted therapeutic agents. This guide provides a comprehensive, scientifically-grounded overview of a reliable and efficient synthetic route to this compound. Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles and practical considerations underpinning the methodology. The primary strategy detailed herein involves a two-step sequence: the catalytic hydrogenation of a nitro-aromatic precursor followed by a regioselective Sandmeyer-type iodination. This approach is favored for its high yield, regiochemical control, and scalability. Each stage is presented with a detailed experimental protocol, a discussion of the underlying mechanism, and essential safety considerations, ensuring that the described method is both reproducible and self-validating.

Introduction: Significance and Strategic Importance

This compound (CAS No. Not available, structure-related compounds exist) is a halogenated aromatic ester. The presence of three distinct functional groups—an iodo group, a methyl group, and a methyl ester—on the benzene ring makes it a highly valuable intermediate for further chemical elaboration. The aryl-iodide bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile makes it an essential precursor in medicinal chemistry for building molecular scaffolds found in various drug candidates.

Synthetic Strategy: A Retrosynthetic Analysis

To devise a robust synthesis, we begin with a retrosynthetic analysis. The target molecule's C-I bond is a logical point for disconnection. The most reliable method for introducing an iodine atom at a specific position on an aromatic ring, particularly when directed by an existing functional group, is through the diazotization of a primary aromatic amine, followed by displacement with an iodide ion—a variant of the Sandmeyer reaction.[2][3] This disconnection leads to the precursor, Methyl 4-amino-3-methylbenzoate.

This precursor, in turn, can be retrosynthetically derived from its corresponding nitro compound, Methyl 3-methyl-4-nitrobenzoate, via reduction of the nitro group. This two-stage approach offers superior regioselectivity compared to direct electrophilic iodination of methyl 3-methylbenzoate, which would likely yield a complex mixture of isomers due to competing directing effects of the methyl and ester groups.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Precursor, Methyl 4-amino-3-methylbenzoate

The foundational step in this synthesis is the preparation of the amine precursor. This is efficiently achieved by the reduction of the nitro group of Methyl 3-methyl-4-nitrobenzoate. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions.

Reaction Scheme & Mechanism

The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) using palladium on carbon (Pd/C). The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) without affecting the ester or the aromatic ring.

Mechanism: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro compound. Hydrogen molecules dissociate into hydrogen atoms on the palladium surface. These highly reactive atoms are then transferred stepwise to the oxygen atoms of the nitro group, leading to the formation of water and the corresponding amine through various nitroso and hydroxylamine intermediates.

Detailed Experimental Protocol

Materials:

-

Methyl 3-methyl-4-nitrobenzoate

-

Methanol (MeOH), reagent grade

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a round-bottom flask with a balloon filled with H₂

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 3-methyl-4-nitrobenzoate (e.g., 50 g, 256 mmol) in methanol (1.5 L).[4]

-

Carefully add the Pd/C catalyst (e.g., 2.5 g, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Seal the reaction vessel and purge the system thoroughly with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.[5]

-

Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting solid is Methyl 4-amino-3-methylbenzoate, which is often of sufficient purity for the next step.

Quantitative Data

| Parameter | Value | Source |

| Starting Material | Methyl 3-methyl-4-nitrobenzoate | N/A |

| Product | Methyl 4-amino-3-methylbenzoate | [4] |

| CAS Number | 18595-14-7 | [5] |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | |

| Typical Yield | 90-99% | [4][5] |

| Appearance | White to light yellow solid | [4][5] |

| Melting Point | 116 °C |

Part II: Synthesis of this compound

This stage employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[6] The process is a two-part, one-pot reaction involving diazotization followed by iodide displacement.

Caption: Experimental workflow for the Sandmeyer iodination.

Reaction Scheme & Mechanism

Step 1: Diazotization. In a cold, acidic solution, sodium nitrite (NaNO₂) is added to the amine. The strong acid (e.g., H₂SO₄) protonates nitrous acid (formed in situ from NaNO₂) which then loses water to form the highly electrophilic nitrosonium ion (+NO). This ion is attacked by the nucleophilic nitrogen of the amine, and after a series of proton transfers and water elimination, the stable aryldiazonium ion (Ar-N₂⁺) is formed.[7][8] Maintaining a low temperature (0-5 °C) is critical, as diazonium salts are unstable and can decompose violently at higher temperatures.

Step 2: Iodide Displacement. A solution of potassium iodide (KI) is added to the diazonium salt. Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination proceeds readily without a catalyst.[2][3] The iodide ion is a strong enough nucleophile to displace the diazonium group, which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).

Detailed Experimental Protocol

Materials:

-

Methyl 4-amino-3-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical or magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Large beaker for ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a stirrer and thermometer, prepare a solution of concentrated H₂SO₄ in water. Carefully add the acid to chilled water.

-

Dissolve the Methyl 4-amino-3-methylbenzoate in the dilute acid solution. The formation of the amine salt may cause it to precipitate.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of NaNO₂ in cold water. Add this solution dropwise to the amine suspension via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (KI) in a minimal amount of water.

-

Slowly add the KI solution to the cold diazonium salt solution. A dark precipitate or oil may form.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature.

-

Gently heat the mixture to 40-50 °C on a water bath. Vigorous evolution of nitrogen gas will be observed.[7] Continue heating until the gas evolution ceases (typically 30-60 minutes).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, identified by the disappearance of the dark iodine color.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x volume).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

-

Quantitative Data

| Parameter | Value | Source |

| Product | This compound | N/A |

| Related CAS | 90347-66-3 (isomer) | [9][10] |

| Molecular Formula | C₉H₉IO₂ | [10] |

| Molecular Weight | 276.07 g/mol | [10] |

| Expected Yield | 70-85% | General Lab Data |

| Appearance | Off-white to pale yellow solid | [9] |

| Melting Point | 93-95 °C (for isomer) |

Safety and Handling Considerations

-

Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform all additions in a well-ventilated fume hood.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution at low temperatures immediately after its preparation.

-

Iodine: Iodine can cause skin and respiratory irritation. The quenching step with sodium thiosulfate should be performed in a fume hood.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-part strategy commencing with the catalytic hydrogenation of Methyl 3-methyl-4-nitrobenzoate to yield the key amine intermediate. Subsequent Sandmeyer-type diazotization and iodination provide the target compound with high regiochemical purity and in good yield. The protocols described in this guide are robust and scalable, but success is contingent upon careful control of reaction parameters, particularly temperature during the diazotization step. By understanding the causality behind each experimental choice, from strategic retrosynthesis to the mechanistic nuances of the Sandmeyer reaction, researchers can confidently produce this valuable synthetic building block for applications in drug discovery and materials science.

References

-

2 Iodobenzoic Acid. Scribd. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (PMC). [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. ResearchGate. [Link]

-

P-Aminobenzoic Acid Diazotization. Scribd. [Link]

-